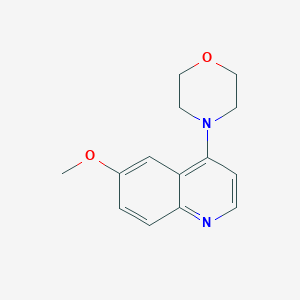

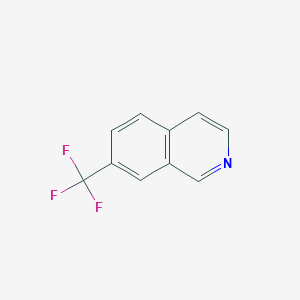

6-Methoxy-4-(morpholin-4-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-4-(morpholin-4-yl)quinoline is a quinoline derivative. It has a molecular formula of C14H16N2O2 and a molecular weight of 244.294 . It has shown promising properties in various fields of research.

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid- (4-morpholin-4-yl-phenyl)amides and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides have been described .Chemical Reactions Analysis

6-Methoxyquinoline has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .Wissenschaftliche Forschungsanwendungen

Synthesis and Biomolecular Binding Properties

A study detailed the synthesis of a new series of quinolines, including derivatives with morpholin-4-yl groups, through Buchwald–Hartwig amination. The photophysical analyses of these compounds showed intraligand and charge-transfer type transitions, highlighting their potential in biomolecular binding applications. Their strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, suggest utility in genomic studies and therapeutic applications (Bonacorso et al., 2018).

Fluorescence Labeling Reagent

6-Methoxy-4-quinolone (6-MOQ) was identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, making it highly suitable for biomedical analysis. This compound, with its stability against light and heat, offers significant potential as a fluorescent labeling reagent for various analytical applications, including the sensitive determination of carboxylic acids (Hirano et al., 2004).

Src Kinase Activity Inhibition

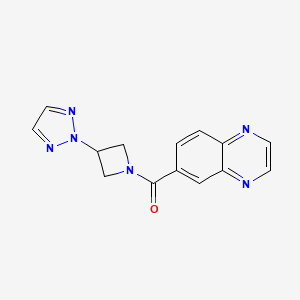

Research into 4-phenylamino-3-quinolinecarbonitriles, including derivatives with a 4-(morpholin-4-yl) substituent, demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation. These findings suggest the therapeutic potential of such compounds in cancer treatment, particularly in targeting Src kinase as a critical enzyme in cancer cell growth and metastasis (Boschelli et al., 2001).

Antagonists in Serotonin Receptor Studies

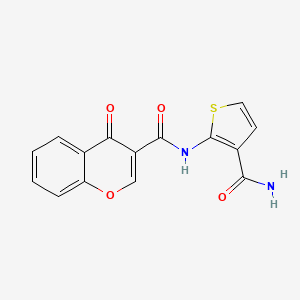

A synthesis approach was developed for quinoline derivatives acting as potent 5HT1B antagonists, indicating their application in neuropsychiatric disorder treatments. The study highlights the synthesis of quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, providing a basis for late-stage diversification and the development of novel therapeutic agents (Horchler et al., 2007).

Anti-corrosion Applications

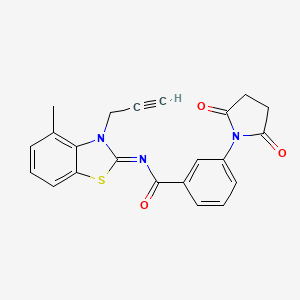

The anti-corrosion capabilities of 8-hydroxyquinoline derivatives, including those with morpholinomethyl groups, were investigated for protecting mild steel in acidic media. These compounds demonstrated significant inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Douche et al., 2020).

Eigenschaften

IUPAC Name |

4-(6-methoxyquinolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDQTXHBOCVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(morpholin-4-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide](/img/structure/B2618481.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpropanamide](/img/structure/B2618482.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2618488.png)

![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618499.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)